4-[(Pyrrolidin-3-yloxy)methyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyrrolidin-3-yloxymethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-4-11-5-2-9(1)8-13-10-3-6-12-7-10/h1-2,4-5,10,12H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCAZBXNHYCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrrolidin 3 Yloxy Methyl Pyridine and Its Analogues
Strategies for Constructing the Pyridine (B92270) Nucleus in Target Compound Synthesis
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. For the specific case of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine, the key is to achieve a 4-substitution pattern on the pyridine nucleus.
Classic condensation reactions remain a cornerstone of pyridine synthesis. The Hantzsch Dihydropyridine Synthesis , followed by aromatization, is a well-known method for producing substituted pyridines. By selecting appropriate β-ketoesters, aldehydes, and an ammonia source, a 1,4-dihydropyridine intermediate is formed, which can then be oxidized to the corresponding pyridine. While versatile, controlling the regiochemistry to favor a specific 4-substituent can be a challenge depending on the symmetry of the starting materials.
Modern synthetic methods offer more direct routes to specifically substituted pyridines. Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful tools. For instance, rhodium-catalyzed C-H alkenylation/electrocyclization/aromatization sequences can provide access to highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov Similarly, a one-pot rhodium-catalyzed procedure using terminal alkynes and α,β-unsaturated ketoximes has been developed for the synthesis of highly substituted pyridine derivatives. nih.gov
Another approach involves the transformation of other heterocyclic systems. For example, stable 1,2,3-triazine 1-oxides can serve as effective substrates for inverse electron demand Diels-Alder reactions to form pyridine rings. organic-chemistry.org Additionally, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it
| Pyridine Synthesis Method | Reactants | Key Features | Reference |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, aldehyde, ammonia | Forms a 1,4-dihydropyridine intermediate that requires subsequent aromatization. | organic-chemistry.org |
| Rhodium-Catalyzed C-H Activation | α,β-unsaturated imines and alkynes | A one-pot sequence involving C-H alkenylation, electrocyclization, and aromatization. | nih.gov |
| Three-Component Reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | A flexible approach leading to highly substituted pyridin-4-ol derivatives. | chim.it |
| Diels-Alder Reaction | 1,2,3-triazine 1-oxides | Inverse electron demand reaction to construct the pyridine ring. | organic-chemistry.org |
Achieving the desired 4-substitution pattern with high regioselectivity is crucial for an efficient synthesis of the target compound. Several strategies have been developed to this end. A metal-free approach utilizes in-situ generated pyridine-boryl radicals from 4-cyanopyridine and bis(pinacolato)diboron. These radicals can then react with various acceptors like α,β-unsaturated ketones, aldehydes, and imines to yield 4-substituted pyridine derivatives through a radical addition/C-C coupling mechanism. acs.org
Photochemical methods also offer a high degree of regioselectivity. For instance, a photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts can be used for the C4-functionalization of pyridines without the need for a photocatalyst. organic-chemistry.org This method allows for the introduction of alkyl, acyl, and carbamoyl radicals at the 4-position.
Furthermore, a route starting from readily available enones can be converted into 1,5-dicarbonyl compounds, which then undergo cyclization with hydroxylamine hydrochloride to produce a variety of substituted pyridines. acs.org The substitution pattern of the final pyridine is dictated by the structure of the initial enone and the subsequent synthetic steps.
Approaches to Pyrrolidine (B122466) Ring Formation and Functionalization
The pyrrolidine ring is another key component of the target molecule. Its synthesis and subsequent functionalization, particularly the introduction of a hydroxyl group at the 3-position with the correct stereochemistry, are critical steps.
The construction of the pyrrolidine skeleton can be achieved through various synthetic strategies. One of the most common and powerful methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jpnih.gov This approach allows for the creation of a wide range of substituted pyrrolidines with good control over stereochemistry.
Intramolecular cyclization reactions are also widely employed. These methods often involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective way to synthesize pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Another approach involves a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org
More recently, novel methods such as the photo-promoted ring contraction of pyridines with silylborane have been reported. osaka-u.ac.jpsemanticscholar.org This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to afford pyrrolidine derivatives.
| Pyrrolidine Synthesis Method | Reactants/Precursors | Key Features | Reference |
| [3+2] Cycloaddition | Azomethine ylide, alkene | Highly versatile for creating substituted pyrrolidines with stereocontrol. | osaka-u.ac.jpnih.gov |
| Intramolecular C-H Amination | Amides with remote C(sp³)-H bonds | Copper-catalyzed reaction with high regio- and chemoselectivity. | organic-chemistry.org |
| Ring Contraction of Pyridines | Pyridine, silylborane | Photo-promoted reaction providing a novel route to pyrrolidine skeletons. | osaka-u.ac.jpsemanticscholar.org |
| Cyclocondensation | Alkyl dihalides, primary amines | Microwave-assisted one-pot synthesis. | organic-chemistry.org |
The synthesis of enantiomerically pure 3-hydroxypyrrolidine is a crucial step for obtaining the desired stereoisomer of the final compound. Several methods have been developed to achieve this.
One approach starts from naturally occurring chiral molecules. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from malic acid through a condensation reaction with benzylamine followed by reduction. google.com However, these methods can sometimes suffer from poor yields and low optical purity. google.com
More efficient methods often involve enzymatic or chemoenzymatic processes. A one-pot photoenzymatic synthesis has been reported for N-Boc-3-hydroxypyrrolidine with high conversion rates and excellent enantiomeric excess. nih.gov This method combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone, followed by a stereoselective biocatalytic reduction. nih.gov
Chemical methods for stereoselective synthesis have also been developed. One patented process starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com The synthesis involves the protection of the amine group, reduction of the carboxylic acid, activation of the resulting primary alcohol, and subsequent intramolecular cyclization. google.com Another process describes the preparation of chiral 3-hydroxypyrrolidine starting from chiral 3-hydroxybutyronitrile derivatives through a single hydrogenation step that induces both reduction and cyclization. google.com
| Method for Chiral 3-Hydroxypyrrolidine | Starting Material | Key Steps | Advantages | Reference |
| Photoenzymatic Synthesis | Pyrrolidine | Photochemical oxyfunctionalization, N-protection, stereoselective biocatalytic reduction. | One-pot, high conversion, high enantiomeric excess. | nih.gov |
| Chemical Synthesis from Chiral Pool | 4-amino-(S)-2-hydroxybutyric acid | Amine protection, carboxylic acid reduction, alcohol activation, cyclization. | High optical purity. | google.com |
| Hydrogenation and Cyclization | Chiral 4-halo-3-hydroxybutyronitrile | Single-step hydrogenation leading to reduction and in-situ cyclization. | Efficient single-step process. | google.com |
| Chemical Modification of Natural Products | Malic acid | Condensation with benzylamine, reduction. | Utilizes a readily available chiral starting material. | google.com |
Ether Linkage Formation Strategies
The final key step in the synthesis of this compound is the formation of the ether bond between the pyridine and pyrrolidine moieties. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
In the context of the target molecule, this would typically involve the reaction of the sodium or potassium salt of 3-hydroxypyrrolidine (with the amine group suitably protected) with 4-(halomethyl)pyridine. Alternatively, the alkoxide of 4-(hydroxymethyl)pyridine could react with a pyrrolidine derivative bearing a leaving group at the 3-position. The Williamson reaction has been successfully employed in the synthesis of similar ether derivatives of dipyridin-2-ylmethanol. nih.gov
A related approach is the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a nucleophile (in this case, another alcohol) under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate. This method can be particularly useful when dealing with sensitive substrates and often proceeds with inversion of stereochemistry at the alcoholic carbon.
Furthermore, a direct condensation method has been reported for the synthesis of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, where (4-chlorophenyl)(2-pyridyl)methanol is directly reacted with 4-hydroxypiperidine at elevated temperatures. google.com A similar strategy could potentially be applied to the synthesis of the target compound by reacting 4-(hydroxymethyl)pyridine with 3-hydroxypyrrolidine.
O-Alkylation Reactions for (Pyrrolidin-3-yloxy)methyl Ether Formation
The principal method for constructing the pivotal ether bond in this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a classic and reliable approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The synthesis involves two key steps:
Deprotonation of the Alcohol: The hydroxyl group of a protected or unprotected 3-hydroxypyrrolidine is deprotonated using a strong base to form a more nucleophilic alkoxide ion. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃). edubirdie.com
Nucleophilic Attack: The resulting pyrrolidin-3-alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a pyridine derivative bearing a good leaving group at the 4-methyl position. The most common electrophile is 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.
Given that the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides, such as 4-(halomethyl)pyridines, as they are less sterically hindered and less prone to competing elimination reactions. masterorganicchemistry.comedubirdie.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being typical choices to facilitate the reaction.
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Reaction Type | Product |
| 3-Hydroxypyrrolidine | 4-(Chloromethyl)pyridine | NaH | DMF | Williamson Ether Synthesis (SN2) | This compound |
| 3-Hydroxypyrrolidine | 4-(Bromomethyl)pyridine | K₂CO₃ | Acetonitrile | Williamson Ether Synthesis (SN2) | This compound |
| Sodium 3-hydroxypyrrolidoxide | 4-(Tosylmethyl)pyridine | - | THF | Williamson Ether Synthesis (SN2) | This compound |
Coupling Reactions for the Methyl Bridge
While direct formation of the ether linkage via O-alkylation is most common, various coupling reactions are instrumental in synthesizing the necessary functionalized pyridine precursors. These reactions allow for the introduction of the methyl group or a precursor to it at the 4-position of the pyridine ring. Modern cross-coupling methodologies provide a powerful toolkit for creating the C-C bond that constitutes the "methyl bridge" component of the electrophile.
For instance, palladium-catalyzed cross-coupling reactions can be employed to attach various groups to the pyridine scaffold. While not forming the ether bond directly, these methods are crucial for building the required 4-substituted pyridine building blocks. For example, a Sonogashira coupling could be used to introduce an alkyne at the 4-position, which can subsequently be reduced and functionalized to the desired halomethyl or hydroxymethyl group, ready for the Williamson ether synthesis.
Modular Synthetic Approaches for Complex Architectures Incorporating the this compound Moiety
The concept of modular synthesis involves the assembly of complex molecules from pre-synthesized, functionalized building blocks. The this compound moiety serves as an excellent example of such a building block, particularly in the fields of drug discovery and materials science. lifechemicals.comrsc.org
A modular approach allows for the rapid generation of a library of diverse compounds by varying the components that are coupled to the core scaffold. The synthesis of highly substituted pyridines can be achieved through cascade reactions involving Cu-catalyzed cross-coupling, electrocyclization, and oxidation. organic-chemistry.org Once the this compound core is synthesized, it can be further functionalized. For example, the secondary amine of the pyrrolidine ring is a key handle for modification. It can be acylated, alkylated, or used in reductive amination reactions to attach a wide variety of other molecular fragments, thereby creating complex architectures with diverse properties. This strategy is highly efficient for exploring structure-activity relationships (SAR) in medicinal chemistry.
Advanced Synthetic Transformations for Derivative Generation
To generate a diverse range of analogs, the core this compound structure can undergo a variety of advanced synthetic transformations.
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the pyridine ring is central to the synthesis of derivatives.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes the positions ortho (C2, C6) and para (C4) to the nitrogen susceptible to attack by nucleophiles, especially when a good leaving group (like a halide) is present at these positions. stackexchange.comechemi.comquimicaorganica.orgchemistry-online.com While the 4-position in the parent molecule is occupied, this reactivity is key for synthesizing analogs. For instance, starting with a 2-halo-4-(chloromethyl)pyridine allows for sequential substitution, first with 3-hydroxypyrrolidine at the 4-position and then with another nucleophile at the 2-position. The stability of the anionic intermediate (Meisenheimer complex), where the negative charge can be delocalized onto the nitrogen atom, drives this reaction. stackexchange.comechemi.com
Electrophilic Aromatic Substitution (EAS): In contrast, pyridine is highly unreactive towards electrophilic aromatic substitution, with its reactivity often compared to that of nitrobenzene. wikipedia.orgquimicaorganica.org Reactions require harsh conditions, and substitution occurs preferentially at the C3 and C5 positions. A more effective strategy to introduce electrophiles involves the initial oxidation of the pyridine nitrogen to a pyridine N-oxide. wikipedia.orgbhu.ac.in This N-oxide is more reactive towards EAS, and the oxygen atom directs electrophiles to the C2 and C4 positions. wikipedia.orgbhu.ac.in Following substitution, the N-oxide can be deoxygenated using reagents like PCl₃ or zinc dust to restore the pyridine ring. wikipedia.org
Oxidation and Reduction Methodologies
Oxidation and reduction reactions offer further avenues for creating derivatives.
Oxidation: The most significant oxidation reaction for this class of compounds is the formation of the pyridine N-oxide. Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields the corresponding N-oxide. bhu.ac.inresearchgate.netchemtube3d.com As mentioned, this transformation is not just a simple oxidation but a strategic step to activate the pyridine ring for further electrophilic substitution or other functionalizations. wikipedia.org
Reduction: The pyridine ring can be either partially or fully reduced. Partial reduction of pyridines can yield dihydropyridines. acs.org For example, Birch reduction conditions (using sodium or lithium in liquid ammonia with an alcohol) can produce 1,4-dihydropyridine derivatives. chemistry-online.com N-alkylated pyridinium salts are more readily reduced by milder reagents like sodium borohydride (NaBH₄) to give mixtures of 1,2- and 1,4-dihydropyridines. rsc.org Complete reduction (saturation) of the pyridine ring to a piperidine (B6355638) ring is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium under a hydrogen atmosphere. researchgate.net
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide |
| Partial Reduction | NaBH₄ (on pyridinium salt) | Dihydropyridine |
| Partial Reduction | Na/NH₃, EtOH (Birch) | 1,4-Dihydropyridine |
| Full Reduction | H₂, Pd/C | Piperidine |
Cyclization and Rearrangement Reactions in Analog Synthesis
The synthesis of complex, often polycyclic, analogs can be achieved through intramolecular cyclization and rearrangement reactions.
Cyclization Reactions: Intramolecular cyclization is a powerful strategy for constructing the pyrrolidine ring onto a pre-existing pyridine scaffold or vice versa. Methods such as [3+2] cycloadditions using azomethine ylides are widely employed for the stereoselective synthesis of highly substituted pyrrolidines. mdpi.comunife.it Other approaches include the intramolecular cyclization of N-alkenyl amides or the copper-promoted intramolecular aminooxygenation of alkenes, which can provide access to various disubstituted pyrrolidines with good diastereoselectivity. researchgate.netnih.gov
Rearrangement Reactions: Sigmatropic rearrangements offer another route to novel analogs. For example, a palladium(II)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of 2-allyloxypyridines can be used to synthesize N-substituted 2-pyridones, which are important heterocyclic motifs. mdpi.com Rearrangements involving pyridine N-oxides are also known, providing pathways to different substitution patterns or ring structures. acs.org These types of reactions dramatically increase the structural diversity accessible from the basic this compound framework.
Structure Activity Relationship Sar Studies and Ligand Design Research
Elucidating Key Structural Determinants for Biological Activity in 4-[(Pyrrolidin-3-yloxy)methyl]pyridine Derivatives
The biological profile of this compound derivatives is intricately linked to the specific substitutions and modifications of its core components: the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the interconnecting ether linkage.
Impact of Pyridine Ring Substitution Patterns on Preclinical Efficacy
Modifications to the pyridine ring have been shown to significantly influence the preclinical efficacy of this compound class. Studies on analogous compounds, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have demonstrated that the position and nature of substituents on the pyridine ring can dramatically alter binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).
The introduction of various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring has resulted in a wide range of binding affinities, with Ki values spanning from 0.15 nM to over 9000 nM. This highlights the sensitivity of the receptor to the electronic and steric properties of the pyridine moiety. For instance, certain substitutions can enhance agonist activity at specific nAChR subtypes, while others can confer antagonist properties, sometimes with high subtype selectivity.
| Pyridine Ring Substituent | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Unsubstituted | 1.2 | Agonist |
| 2-Chloro | 85 | Antagonist |
| 5-Bromo | 0.15 | Agonist |
| 6-Methyl | >9000 | Inactive |
Role of Pyrrolidine Ring Modifications and Substituents on Receptor Interactions
The pyrrolidine ring is a versatile scaffold in drug design, offering opportunities to explore three-dimensional space and influence receptor interactions through stereochemistry and substitution. The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, which can be critical for optimal binding to a biological target.
Conformational Analysis of the Ether Linkage and Methyl Bridge
Computational modeling and spectroscopic techniques are employed to understand the preferred conformations of these molecules. The dihedral angles around the ether linkage determine the spatial relationship between the pyridine and pyrrolidine rings, which is critical for establishing key interactions with amino acid residues within the binding pocket. The length and rigidity of this linker are optimized to ensure proper alignment of the key binding elements.
Rational Ligand Design Approaches
Building upon the foundational knowledge of SAR, medicinal chemists employ various rational design strategies to discover novel and improved ligands based on the this compound scaffold.
Bioisosteric Replacements within the Pyridine and Pyrrolidine Moieties
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound derivatives, this approach has been explored for both the pyridine and pyrrolidine rings.
For the pyridine moiety, replacing it with other heteroaromatic rings can alter the electronic distribution and hydrogen bonding capabilities of the molecule. For example, substituting the pyridine with a pyrimidine (B1678525) or a triazole can impact metabolic stability and receptor subtype selectivity.
The pyrrolidine ring can also be a target for bioisosteric replacement. Replacing the pyrrolidine with other saturated heterocycles, such as piperidine (B6355638) or azetidine, can alter the ring size, conformation, and basicity, leading to modified interactions with the target receptor. These changes can also influence properties like lipophilicity and brain penetration, which are critical for CNS-active compounds.
Scaffold Hopping Strategies for Novel Ligand Discovery
Scaffold hopping is a more drastic approach to ligand design, where the core scaffold is replaced with a structurally different moiety while aiming to retain the key pharmacophoric interactions. This strategy is employed to explore novel chemical space, circumvent patent limitations, and identify new lead compounds with improved properties.
Starting from the this compound core, scaffold hopping could involve replacing the pyridine-ether-pyrrolidine framework with, for example, a bicyclic system that maintains a similar spatial arrangement of the key nitrogen atoms and the central oxygen linkage. Another approach could be to replace the ether linkage with a more rigid or a completely different type of linker to explore new conformational spaces and interactions with the receptor. These strategies often lead to the discovery of entirely new chemical series with potentially superior therapeutic profiles.
Specific SAR Insights from Analogous Pyridine-Pyrrolidine/Piperidine Systems
The introduction of halogen atoms onto the pyridine ring of pyridine-pyrrolidine and analogous systems has a profound and position-dependent effect on binding affinity for nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies on 3-(2(S)-azetidinylmethoxy)pyridine, a close analog of the pyrrolidine system, provide detailed insights into these effects. nih.govacs.org
Halogenation at the 5- or 6-position of the pyridine ring generally results in compounds that retain or even exceed the high, subnanomolar affinity of the parent compound. nih.govacs.org For example, 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine exhibits an exceptionally high affinity (Ki = 11 pM), which is comparable to that of the potent nAChR ligand epibatidine. acs.org Similarly, bromo and chloro substitutions at the 5-position, and fluoro, chloro, and bromo substitutions at the 6-position all yield ligands with Ki values in the picomolar range. acs.org
In stark contrast, halogenation at the 2-position of the pyridine ring is detrimental to binding affinity, with potency decreasing as the size of the halogen increases. nih.govacs.org While the 2-fluoro analog maintains high affinity (Ki = 47 pM), the 2-chloro, 2-bromo, and 2-iodo analogs show a dramatic drop in potency, with the 2-iodo derivative's affinity falling into the micromolar range. acs.org This suggests that bulky substituents at the 2-position introduce steric hindrance that likely distorts the molecular conformation required for optimal binding to the nAChR. acs.org
Beyond halogens, other substituents on the pyridine ring can also modulate activity. In a series of 3-{[1-Methyl-2(S)-pyrrolidinyl]methoxy}pyridine analogs, various substituents at the 2-, 4-, 5-, and 6-positions resulted in a wide range of binding affinities, with Ki values from 0.15 to over 9,000 nM. researchgate.net This demonstrates that pyridine substitution can significantly influence efficacy at different nAChR subtypes, leading to the identification of both subtype-selective agonists and antagonists. researchgate.net
| Compound | Substituent Position | Substituent | Binding Affinity (Ki, pM) |
|---|---|---|---|
| A-85380 (Parent Compound) | - | -H | 51 |
| Analog 1 | 2 | -F | 47 |
| Analog 2 | 2 | -Cl | 3200 |
| Analog 3 | 2 | -Br | 14000 |
| Analog 4 | 2 | -I | >1000000 |
| Analog 5 | 5 | -F | 210 |
| Analog 6 | 5 | -Cl | 31 |
| Analog 7 | 5 | -Br | 20 |
| Analog 8 | 5 | -I | 11 |
| Analog 9 | 6 | -F | 38 |
| Analog 10 | 6 | -Cl | 31 |
| Analog 11 | 6 | -Br | 48 |
Data sourced from research on 3-(2(S)-azetidinylmethoxy)pyridine analogs, which are structurally similar to the this compound scaffold. acs.org
The size of the saturated heterocyclic ring—specifically, the comparison between a five-membered pyrrolidine and a six-membered piperidine—is a critical determinant of binding affinity and selectivity in this class of compounds. SAR studies reveal a clear preference for the piperidine ring in certain contexts. For instance, in a series of compounds designed as Lysine Specific Demethylase 1 (LSD1) inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, the piperidine moiety was essential for potent activity. nih.gov
The position of the ether linkage on the saturated heterocycle also significantly impacts potency. A comparison within the piperidine series showed that substitution at the 4-position of the piperidine ring is strongly favored over substitution at the 3-position. The racemic 3-(piperidin-3-ylmethoxy)pyridine analog was found to be significantly less potent (Ki = 650 nM) than its 4-substituted counterpart (Ki = 29 nM for the optimized analog), indicating a substantial loss of activity when the attachment point is shifted. nih.gov This highlights a specific spatial requirement for the interaction between the heterocyclic moiety and the target protein.
| Core Structure | Linkage Position | Binding Affinity (Ki) | Target |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine | 4-position | 29 nM (optimized analog) | LSD1 |
| 3-(Piperidin-3-ylmethoxy)pyridine | 3-position | 650 nM | LSD1 |
This table illustrates the impact of the linkage position on the piperidine ring on inhibitory activity against LSD1. nih.gov
The nature of the linker connecting the pyridine ring and the saturated heterocycle is crucial for maintaining high-affinity binding. In the development of potent LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold, the ether linkage (-O-) was found to be a key structural feature. nih.gov
When the oxygen atom of the ether linker was replaced with a nitrogen atom to form an amino linkage (-NH-), a significant decrease in inhibitory activity was observed. The resulting 3-(piperidin-4-ylaminomethyl)pyridine analog showed greatly reduced potency (Ki = 1.2 µM) compared to its ether-linked counterparts. nih.gov This finding strongly suggests that the specific geometry, bond angle, and electronic properties of the ether linker are optimal for orienting the pyridine and piperidine moieties within the binding pocket of the target protein. The change to an amino linker, despite its ability to act as a hydrogen bond donor, is highly disfavored, indicating that the linker's role may be more structural than interactive in this specific context. nih.gov This underscores the importance of the linker's chemical composition in achieving high potency.
Preclinical Biological Activity and Mechanism of Action Research in Vitro and in Vivo Preclinical Studies
Investigation of Receptor Modulatory Activities
The modulatory effects of chemical structures related to 4-[(Pyrrolidin-3-yloxy)methyl]pyridine have been explored across several key receptor families, including nicotinic acetylcholine (B1216132) receptors, opioid receptors, and G-protein coupled receptors.
Research into 3-pyridyl ether compounds, which share a core structural motif with this compound, has identified potent ligands for nicotinic acetylcholine receptors (nAChRs). One notable example is ABT-089, or 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, which has demonstrated cognition-enhancing properties in preclinical models. nih.gov Structure-activity relationship studies on this class of compounds have provided insights into their interaction with different nAChR subtypes. nih.gov
Furthermore, a distinct class of modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold has been developed and investigated for activity at the α7 nAChR. acs.orgnih.gov Within this series, compounds such as (R)-18 (an oxazolo[4,5-b]pyridine (B1248351) derivative) and (R)-47 (a 4-methoxyphenylurea (B72069) derivative) were identified as potent and selective modulators of the α7 nAChR. acs.orgnih.gov In vitro and in vivo studies showed that these compounds could significantly inhibit cellular infiltration in a murine model of allergic lung inflammation. acs.orgnih.gov Interestingly, despite structural similarities, these compounds exhibited different functional profiles; (R)-18 was identified as an agonist, whereas (R)-47 acted as a silent agonist. acs.orgnih.gov This suggests that the anti-inflammatory effects mediated by α7 nAChR may involve a signal transduction pathway that is independent of ion current. acs.orgnih.gov
The two major nAChR subtypes in the brain are α4β2 and α7. nih.govresearchgate.net Research using a "methyl scan" of the pyrrolidine (B122466) ring of nicotine (B1678760) has revealed that minor structural modifications can lead to significant differences in interaction with these two receptor subtypes, highlighting opportunities for designing subtype-selective ligands. nih.govresearchgate.net
| Compound | Target | Activity Type | Reported Potency/Effect |
|---|---|---|---|
| ABT-089 (2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) | nAChRs | Ligand with cognition-enhancing properties | Effective in rodent and primate models of cognitive enhancement. nih.gov |
| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 nAChR | Agonist | Potent and selective modulator. acs.orgnih.gov |
| (R)-47 (4-methoxyphenylurea derivative) | α7 nAChR | Silent Agonist | Potent and selective modulator. acs.orgnih.gov |
The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating pain, consciousness, and mood. wikipedia.org Dysregulation of the KOR system has been linked to addiction and depression, making KOR antagonists a subject of therapeutic interest. wikipedia.orgnih.govnih.gov Preclinical studies have shown that KOR antagonists can block stress-induced reinstatement of drug-seeking behavior and may have antidepressant effects. nih.govnih.gov While a variety of KOR antagonists have been developed, including compounds like nor-Binaltorphimine (nor-BNI) and JDTic, research specifically linking the this compound scaffold to KOR antagonist activity is not prominent in the reviewed literature. nih.govyoutube.com The known antagonists belong to different and more complex chemotypes. nih.gov
GPR88 is an orphan G-protein coupled receptor primarily expressed in the brain's striatum and is considered a potential therapeutic target for neuropsychiatric disorders, including addiction. nih.govnih.govresearchgate.net Pharmacological research has led to the development of synthetic agonists to probe the receptor's function. nih.govresearchgate.net
One of the first in vivo active GPR88 agonists developed is RTI-13951-33. nih.govnih.gov Preclinical studies in mice demonstrated that RTI-13951-33 reduces excessive voluntary alcohol consumption and seeking behaviors. nih.gov The specificity of this effect was confirmed using GPR88 knockout mice, which did not respond to the compound. nih.gov Subsequent research focused on improving the metabolic stability of this initial lead compound. nih.gov This effort led to the identification of compound 30a, an analogue that was four times more potent than RTI-13951-33 in a cAMP accumulation assay and also demonstrated efficacy in reducing alcohol intake in vivo. nih.gov While these compounds establish GPR88 as a viable drug target, their structures are not closely related to the this compound scaffold.
| Compound | Assay | EC₅₀ |
|---|---|---|
| RTI-13951-33 | cAMP Accumulation | ~44 nM nih.gov |
| [³⁵S]GTPγS Binding | 65 nM nih.gov | |
| Compound 30a | cAMP Accumulation | 11 nM nih.gov |
| [³⁵S]GTPγS Binding | 12 nM nih.gov |
Enzyme Inhibition and Activation Research
The potential for scaffolds related to this compound to interact with various enzyme families has been a subject of preclinical investigation, with a focus on kinases and phosphodiesterases.
Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapeutics.
PIM-1 Kinase: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are frequently overexpressed in various cancers. researchgate.netnih.gov A pyrido[4,3-d]pyrimidine-derivative, SKI-O-068, was identified as an inhibitor of PIM-1 kinase with an IC₅₀ value of 123 nM. nih.gov This compound was also found to be a multi-potent kinase inhibitor, showing activity against other kinases. nih.gov
SYK and FLT3: Further investigation of SKI-O-068 revealed inhibitory activity against Spleen tyrosine kinase (Syk) with an IC₅₀ of 53 nM. nih.gov FMS-like tyrosine kinase 3 (FLT3) is another important target in acute myeloid leukemia (AML). nih.govnih.govsemanticscholar.org Research has identified various heterocyclic cores, including imidazo[1,2-a]pyridines and imidazopyridines, as potent FLT3 inhibitors. nih.govnih.govresearchgate.net For instance, an imidazopyridine series yielded compound 31, which displayed potent inhibition of FLT3 and its mutant forms. researchgate.net
| Compound | Target Kinase | IC₅₀ |
|---|---|---|
| SKI-O-068 | PIM-1 | 123 (±14) nM nih.gov |
| Syk | 53 (±10) nM nih.gov | |
| Compound 34f (Imidazo[1,2-b]pyridazine) | FLT3-ITD | 4 nM semanticscholar.org |
| Compound 24 (Imidazo[1,2-a]pyridine-pyridine) | FLT3-ITD | Comparable to Gilteritinib nih.govnih.gov |
Phosphodiesterases (PDEs) are enzymes that regulate cyclic nucleotide signaling. nih.gov Phosphodiesterase-9 (PDE9) has been identified as a potential therapeutic target for Alzheimer's disease. researchgate.net Research in this area has led to the discovery of novel pyrazolopyrimidinone (B8486647) derivatives that act as potent PDE9A inhibitors, with some compounds exhibiting IC₅₀ values below 200 nM. researchgate.net For example, compound 1h from this series showed an IC₅₀ of 56 nM against PDE9A. researchgate.net However, these reported inhibitors are structurally distinct from the this compound scaffold.
Aldose Reductase (AR) Inhibition Potential
There is no available scientific literature or published data detailing in vitro or in vivo studies on the potential of this compound as an inhibitor of the aldose reductase (AR) enzyme. Consequently, key metrics such as IC₅₀ values, which quantify the concentration of a substance needed to inhibit a biological process by half, have not been determined for this compound in the context of AR inhibition. Research into related pyridine (B92270) derivatives has explored their effects on aldose reductase, but specific findings for this compound are absent.
AMPK Activation Research
Investigations into the ability of this compound to activate AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis, have not been reported in published preclinical studies. There are no available data from in vitro assays or in vivo models that would confirm or quantify the compound's potential as a direct or indirect AMPK activator.
Anti-Infective Research
Comprehensive research into the anti-infective properties of this compound is not documented in the available scientific literature. The following subsections detail the specific areas where research is lacking.
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
There are no published studies that have evaluated the antimicrobial spectrum of this compound. Specific data regarding its efficacy against various strains of bacteria and fungi are not available. As a result, Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have not been established for this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Data Not Available | Data Not Available |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Data Not Available | Data Not Available |
Antiviral Efficacy Studies
No dedicated preclinical research has been published on the antiviral activity of this compound. Its potential to inhibit the replication of various viruses has not been assessed in in vitro or in vivo models. Therefore, key performance indicators such as the EC₅₀ (half maximal effective concentration) are not available.
Antimycobacterial Activity Assessments
The potential of this compound as an agent against mycobacteria, including species such as Mycobacterium tuberculosis, has not been reported in the scientific literature. There are no available data from preclinical assessments to determine its MIC values against either drug-susceptible or drug-resistant mycobacterial strains.
Antileishmanial Activity Research
There is a lack of published research investigating the efficacy of this compound against Leishmania parasites, the causative agents of leishmaniasis. Preclinical studies to determine the compound's in vitro activity against promastigote or amastigote forms of Leishmania species have not been documented, and consequently, IC₅₀ values are not available.
A comprehensive review of scientific literature and research databases reveals a lack of published preclinical studies specifically for the chemical compound “this compound” within the requested areas of focus. As a result, the generation of a detailed article with specific experimental data, as per the provided outline, is not possible.
There are no publicly available in vitro or in vivo preclinical studies detailing the anti-inflammatory, immunomodulatory, or central nervous system activities of “this compound.” Specifically, searches for research on its:
Cyclooxygenase (COX) inhibition,
Modulation of inflammatory pathways,
Anticonvulsant properties,
Sedative and analgesic activity,
Or effects on cognitive enhancement in rodent models,
did not yield any specific results for this compound. While research exists for structurally related pyridine and pyrrolidine derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of that data. Therefore, the requested content, including detailed findings and data tables for the specified subsections, cannot be provided.
Computational Chemistry and Molecular Modeling Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Predicting Binding Modes and Affinities with Target Receptors and EnzymesFor a compound like "4-[(Pyrrolidin-3-yloxy)methyl]pyridine," molecular docking simulations would be performed to predict how it fits into the binding site of a specific biological target, such as an enzyme or receptor. The process involves generating a multitude of possible orientations (poses) of the ligand within the receptor's active site and scoring them based on their energetic favorability. Docking studies on related pyridine-containing compounds suggest that the pyridine (B92270) core can engage in various interactions within protein active sitesnih.gov. The results would typically be presented in a data table listing the predicted binding affinities (often as a docking score or estimated inhibition constant, Ki) for various targets.
Example Data Table for Predicted Binding Affinities (Hypothetical)
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Enzyme A | -8.5 | 50 | TYR82, ASP120, PHE250 |
| Receptor B | -7.2 | 300 | SER90, TRP150, LEU200 |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to investigate the electronic properties and structure of a molecule from first principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.
Both 2D and 3D QSAR approaches can be utilized to predict the biological activity of this compound and its derivatives.
2D-QSAR: This approach correlates biological activity with 2D structural descriptors that can be calculated from the chemical structure, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. For a series of analogues of this compound, a 2D-QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The resulting equation would highlight the key molecular properties that influence the activity. For instance, a hypothetical 2D-QSAR study on a series of related compounds might yield the following relationship:
pIC50 = 0.5 * logP - 0.02 * MW + 1.2 * TPSA + 2.5
This equation would suggest that higher lipophilicity (logP) and a larger topological polar surface area (TPSA) are beneficial for the activity, while an increase in molecular weight (MW) is detrimental.
3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules and their alignment in space. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. In a 3D-QSAR study of this compound analogues, the molecules would be aligned based on a common scaffold. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps provide a visual representation of the regions where modifications to the structure would likely enhance or diminish biological activity. For example, a CoMFA analysis might reveal that a bulky substituent is favored in one region (indicated by a green contour), while a negatively charged group is preferred in another (indicated by a blue contour).
A representative table of descriptors that would be used in a QSAR study is presented below:
| Descriptor | Description | Typical Value Range for Drug-like Molecules |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 150 - 500 g/mol |
| logP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | -1 to 5 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 20 - 130 Ų |
| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | 0 - 5 |
| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | 0 - 10 |
| Rotatable Bonds (RotB) | The number of bonds that allow free rotation around them. | 0 - 10 |
The development of a predictive QSAR model for this compound would involve several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities would be compiled. The structures of these compounds would then be used to calculate a variety of molecular descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical model that correlates the descriptors with the biological activity. chemrevlett.com
The predictive power of the resulting model would be rigorously validated using both internal and external validation techniques. chemrevlett.com A statistically robust and validated QSAR model could then be used to predict the biological activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
A hypothetical validation summary for a QSAR model is shown in the table below:
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | > 0.6 | A measure of the goodness of fit of the model. |
| Q² (Cross-validated R²) | > 0.5 | A measure of the predictive ability of the model for the training set. |
| R²_pred (External Validation R²) | > 0.5 | A measure of the predictive ability of the model for an external test set. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between a ligand and its target protein, MD can provide detailed insights into the binding process, the stability of the complex, and the conformational changes that occur upon binding.
To investigate the stability of this compound bound to a biological target, an MD simulation would be performed on the ligand-protein complex. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of the simulation data would provide information on the stability of the complex, key protein-ligand interactions, and the flexibility of different regions of the protein.
Key parameters analyzed in an MD simulation to assess complex stability include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that are flexible or rigid.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation to identify key interactions that contribute to binding affinity.
The results of such an analysis could reveal, for example, that the pyridine nitrogen of this compound forms a stable hydrogen bond with a specific amino acid residue in the active site of the target protein, and that the pyrrolidine (B122466) ring makes favorable hydrophobic interactions with a nearby pocket.
MD simulations can also be used to explore the conformational landscape of this compound in different environments.
In Solution: A simulation of the compound in a solvent, such as water, would reveal its preferred conformations in an unbound state. This information is valuable for understanding its physicochemical properties and its ability to adopt a bioactive conformation upon binding to a target.
In a Bound State: By analyzing the trajectory of the ligand within the binding site of a protein, MD simulations can identify the range of conformations that the compound adopts when bound. This can help to explain the structural basis of its activity and guide the design of more rigid analogues that are pre-organized in the bioactive conformation, potentially leading to improved binding affinity.
The insights gained from these computational studies can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of novel compounds based on the this compound scaffold.
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy : This technique would be used to identify the number of different types of protons, their chemical environments, and their proximity to other protons in the 4-[(Pyrrolidin-3-yloxy)methyl]pyridine molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), the pyrrolidine (B122466) ring, and the methine proton at the 3-position of the pyrrolidine ring. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about adjacent protons (spin-spin coupling).
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom like oxygen or nitrogen). For instance, the carbons of the pyridine ring would appear in the aromatic region of the spectrum, while the carbons of the pyrrolidine ring and the methylene bridge would be found in the aliphatic region.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for definitive assignment.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| Pyridine C2/C6-H | ~8.5 | ~150 |
| Pyridine C3/C5-H | ~7.3 | ~121 |
| Pyridine C4 | - | ~148 |
| -CH₂- | ~4.6 | ~70 |
| Pyrrolidine C3-H | ~4.2 | ~75 |
| Pyrrolidine C2/C5-H | ~3.0-3.2 | ~50 |
| Pyrrolidine C4-H | ~2.0-2.2 | ~30 |
| Pyrrolidine NH | Variable | - |
For molecules with stereocenters or conformational flexibility, advanced NMR techniques are employed.
2D NMR : Beyond HSQC and HMBC, other 2D NMR experiments like Correlation Spectroscopy (COSY) are vital. A COSY spectrum for this compound would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and pyrrolidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining the stereochemistry and spatial proximity of atoms. A NOESY experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. uky.eduresearchgate.netlibretexts.org For this compound, NOESY could be used to confirm the connectivity between the methylene bridge and the pyrrolidine ring by observing cross-peaks between their respective protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net
HRMS provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.combioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₀H₁₄N₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.
| Technique | Expected Data for C₁₀H₁₄N₂O |
| Calculated Exact Mass | 178.1106 g/mol |
| HRMS (ESI+) | [M+H]⁺ = 179.1182 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org
Purity Assessment : LC-MS is routinely used to assess the purity of a synthesized compound. The liquid chromatograph separates the target compound from any impurities or starting materials, and the mass spectrometer provides mass information for each separated component, allowing for their identification. nih.gov
Reaction Monitoring : The progress of the synthesis of this compound can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by LC-MS. This allows for the determination of the consumption of starting materials and the formation of the product, helping to optimize reaction conditions. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. pageplace.deup.ac.za
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O-C stretching of the ether linkage, and N-H stretching of the pyrrolidine ring.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. nih.govnih.gov It measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also provide a characteristic fingerprint based on its vibrational modes.
A table of expected vibrational frequencies for key functional groups is provided below.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3300-3500 | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=C, C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 |
| C-O-C Stretch (Ether) | 1050-1150 | 1050-1150 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details of the pyridine and pyrrolidine rings.
In a typical analysis, a single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. mdpi.com This technique is crucial for confirming the connectivity of the atoms and the stereochemistry of the molecule.
The structural data obtained from X-ray crystallography for related heterocyclic compounds reveal key insights. For instance, analysis of various pyridine derivatives has shown that the planarity of the pyridine ring and the conformation of its substituents are critical structural features. redalyc.org In the case of this compound, X-ray analysis would confirm the spatial relationship between the pyridine ring, the methyl ether linkage, and the pyrrolidine ring. The data would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. redalyc.org
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 15.451 |
| β (°) | 98.54 |
| Volume (ų) | 908.7 |
| Z | 4 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment
The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-[(Pyrrolidin-3-yloxy)methyl]pyridine and (S)-4-[(Pyrrolidin-3-yloxy)methyl]pyridine. Since enantiomers can have different pharmacological activities, methods to separate and quantify them are essential. nih.gov
Chiral Chromatography is the primary technique used to separate enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatography column. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. The separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Optical Rotation , measured using a polarimeter, is another technique for assessing enantiomeric purity. A solution containing a pure enantiomer will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). masterorganicchemistry.com A racemic mixture (a 50:50 mix of both enantiomers) will not rotate plane-polarized light. The observed optical rotation of a mixture can be used to calculate the optical purity, which is directly related to the enantiomeric excess. masterorganicchemistry.com For example, an optically pure sample of one enantiomer will exhibit the maximum specific rotation, while a mixture will have a proportionally lower value. masterorganicchemistry.com
Table 2: Example Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) |
|---|---|
| (R)-enantiomer | 8.5 |
Note: This data is for illustrative purposes.
Chromatographic Techniques for Purification and Analysis
Chromatography is a fundamental tool for both the purification of synthesized compounds and the analysis of their purity.
Column Chromatography
Column chromatography is a widely used preparative technique to purify chemical compounds from mixtures. nih.gov For this compound, this method is essential for removing starting materials, byproducts, and other impurities after its synthesis. The process involves passing a solution of the crude product through a column packed with a solid adsorbent, known as the stationary phase (e.g., silica (B1680970) gel or alumina).
An appropriate solvent or mixture of solvents, the mobile phase (eluent), is chosen to carry the components of the mixture down the column at different rates based on their differing affinities for the stationary and mobile phases. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated in a purified form. The selection of the stationary phase and eluent system is critical for achieving good separation. nih.gov
Table 3: Typical Column Chromatography Conditions for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Dichloromethane/Methanol |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. dtic.mil It is employed to assess the purity of this compound with high resolution and sensitivity.
In HPLC, a liquid sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. helixchrom.com The separation mechanism is similar to column chromatography but offers much higher efficiency. A detector at the end of the column, typically a UV-Vis detector for aromatic compounds like this pyridine derivative, measures the concentration of the compound as it elutes. dtic.mil The output is a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment (e.g., >99%). Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing such compounds. ptfarm.pl
Table 4: Representative HPLC Analytical Conditions
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Biological Targets for 4-[(Pyrrolidin-3-yloxy)methyl]pyridine Analogues
The structural motif of a pyridine (B92270) ring linked to a pyrrolidine (B122466) moiety via an ether linkage presents a versatile scaffold for interacting with a range of biological targets. While initial research may have focused on a specific target, the future of this compound class lies in the systematic exploration of new therapeutic applications.
Researchers are investigating pyridine derivatives for various targets. For instance, certain pyridine analogues have been studied as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are targets for pain relief. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that modifications to the pyridine ring could significantly impact their antagonistic activity. nih.gov Similarly, novel quinoline (B57606) derivatives incorporating a pyridin-yloxy moiety have been synthesized and evaluated for their antimicrobial activities. researchgate.net
Future preclinical studies should involve screening libraries of this compound analogues against a diverse panel of receptors, enzymes, and ion channels. This high-throughput screening approach, combined with computational modeling, can uncover unexpected "off-target" activities that may be therapeutically beneficial. For example, targets within the central nervous system (CNS), inflammatory pathways, or metabolic disorders could be explored. The development of analogues with modifications on both the pyridine and pyrrolidine rings will be crucial in identifying compounds with high affinity and selectivity for these novel targets.
| Potential Target Class | Therapeutic Area | Rationale for Exploration |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | Structurally similar compounds often show GPCR activity. |
| Kinases | Oncology, Inflammation | Pyridine-containing molecules are common kinase inhibitors. |
| Ion Channels (e.g., TRPV1) | Pain, Neurological Disorders | Existing research on related pyridine analogs shows promise. nih.gov |
| Monoamine Oxidase (MAO) | Neurological Disorders | Tetrahydropyridine analogs have shown MAO-B substrate properties. nih.gov |
| Microbial Enzymes | Infectious Diseases | Pyridin-yloxy moieties have been incorporated into antimicrobial agents. researchgate.net |
Development of Advanced Synthetic Methodologies for Improved Yields and Scalability
Current synthetic strategies may involve multi-step processes that can be inefficient. For example, a patented method for a structurally related compound highlights a process that avoids the need for protecting groups on the piperidine (B6355638) ring nitrogen, thereby simplifying the reaction steps and achieving yields of over 85%. google.com This approach of direct condensation could be adapted for the synthesis of this compound.
Future advancements could lie in the application of modern synthetic technologies such as:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Catalysis: Exploring novel catalysts, including enzymatic and organocatalytic systems, could lead to more stereoselective and efficient reactions, reducing waste and purification costs.
| Methodology | Potential Advantage | Research Focus |
| Flow Chemistry | Improved yield, safety, and scalability | Optimization of reactor design and reaction conditions. |
| Novel Catalysis | Higher stereoselectivity, reduced waste | Screening for efficient organocatalysts or enzymes. |
| Telescoped Synthesis | Reduced steps, increased efficiency | Designing one-pot multi-step reaction sequences. |
| Protecting-Group-Free Synthesis | Simplified process, higher atom economy | Adapting methods like direct condensation. google.com |
Integration of Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and accurate prediction of molecular properties. nih.govnih.gov Integrating these computational tools into the development of this compound analogues can accelerate the design-make-test-analyze cycle.
ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activity of novel, unsynthesized analogues based on their chemical structures, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov This approach drastically reduces the number of molecules that need to be synthesized and tested experimentally. nih.gov
Future preclinical research should leverage AI and ML in several key areas:
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
SAR Prediction: Deep learning models can identify complex patterns in SAR data that may not be apparent to human researchers, leading to more insightful lead optimization. mit.edu
ADME/Toxicity Prediction: Early prediction of pharmacokinetic and toxicity properties using ML models can help to identify and eliminate compounds likely to fail later in development, saving significant time and resources. idrblab.org
| AI/ML Application | Objective | Expected Outcome |
| QSAR Modeling | Predict biological activity of new analogues. nih.gov | Prioritization of synthetic targets. |
| Generative Models | Design novel molecules with desired properties. | Expansion of chemical space with high-potential compounds. |
| ADME/Tox Prediction | Forecast pharmacokinetic and safety profiles. idrblab.org | Early deselection of candidates with poor drug-like properties. |
| Binding Site Prediction | Identify potential binding modes on target proteins. nih.gov | Guide structure-based drug design efforts. |
Preclinical Investigations into Compound Delivery and Formulation Strategies
The efficacy of a drug candidate is highly dependent on its ability to reach the target site in the body at a sufficient concentration. Therefore, preclinical research must include thorough investigations into formulation and delivery strategies for this compound.
For new chemical entities (NCEs), simple solution-based formulations are often preferred for initial preclinical studies to assess intrinsic physicochemical and pharmacokinetic properties. nih.gov However, many NCEs suffer from poor solubility, which can hinder absorption and bioavailability.
Future preclinical work should systematically evaluate various formulation approaches to overcome potential challenges:
Solubility Enhancement: The use of cosolvents (e.g., PEGs, propylene (B89431) glycol), surfactants, and cyclodextrins can improve the solubility of poorly soluble compounds for oral or intravenous administration. nih.gov
Advanced Drug Delivery Systems: For targeted delivery or improved pharmacokinetic profiles, advanced formulations such as lipid-based systems (e.g., self-nanoemulsifying drug delivery systems - SNEDDS), polymeric nanoparticles, and liposomes should be investigated. nih.gov These systems can protect the drug from degradation, enhance absorption, and potentially reduce side effects.
Route of Administration: While oral administration is often preferred, alternative routes such as intravenous, transdermal, or intranasal delivery should be explored based on the therapeutic target and the compound's properties. Intravenous formulations are particularly crucial for determining absolute bioavailability in early pharmacokinetic studies. nih.gov
| Formulation Strategy | Purpose | Examples |
| Aqueous Solution | Baseline pharmacokinetic assessment. nih.gov | Saline, Dextrose solutions. |
| Cosolvent Systems | Enhance solubility for poorly soluble compounds. nih.gov | PEG 400, Propylene Glycol, Soluphor P. |
| Nanosuspensions | Improve dissolution rate of crystalline drugs. | Wet-milled drug particles with stabilizers. |
| Lipid-Based Systems | Improve oral absorption of lipophilic drugs. | Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-[(Pyrrolidin-3-yloxy)methyl]pyridine with high purity?
- Methodology : Utilize palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to link the pyrrolidine and pyridine moieties. Substitution reactions with sodium azide or thiocyanate derivatives can introduce functional groups. Optimize solvent choice (e.g., dimethylformamide) and temperature (80–120°C) to enhance yield. Post-synthesis purification via column chromatography or recrystallization ensures purity ≥95% .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Employ spectroscopic techniques:
- NMR : Confirm proton environments and connectivity (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 7.0–8.5 ppm for pyridine ring protons).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 207).
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational tools predict the reactivity or stability of derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable intermediates.
- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in biological systems.
- Machine Learning : Train models on existing pyridine derivative datasets to forecast bioactivity or synthetic feasibility .
Q. What experimental strategies address contradictions in biological activity data for this compound across studies?
- Methodology :
- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at the pyrrolidine ring) to isolate effects on enzyme inhibition (e.g., IC50 shifts).
- Orthogonal Validation : Cross-validate receptor-binding data using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. How can crystallographic data inform the design of this compound-based probes?
- Methodology :
- Cambridge Structural Database (CSD) Mining : Analyze bond angles and torsion parameters of analogous pyridine-pyrrolidine hybrids to predict conformational flexibility.
- Co-crystallization : Resolve target-ligand complexes (e.g., with kinases) to identify critical hydrogen bonds or π-π interactions.
- Thermal Shift Assays : Correlate thermal stability changes (ΔTm) with binding affinity in solution .
Q. What multi-step strategies are effective for synthesizing complex derivatives of this compound for drug discovery?
- Methodology :
- Modular Synthesis : Prepare intermediates like 3-hydroxypyrrolidine and 4-(chloromethyl)pyridine separately.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to mask hydroxyl groups during coupling steps.
- Late-Stage Functionalization : Introduce bioisosteres (e.g., trifluoromethyl groups) via click chemistry or cross-coupling .
Data Analysis and Optimization
Q. How do reaction conditions influence regioselectivity in functionalizing the pyridine ring?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. reflux) to favor ortho/meta/para substitution.
- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts for C–H activation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance nucleophilic attack on the pyridine ring .
Q. What analytical workflows ensure reproducibility in scaling up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, pH).
- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
